12-Ethoxy-11-methyl-12-oxododecanoic acid
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Overview
Description
12-Ethoxy-11-methyl-12-oxododecanoic acid is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a methyl group, and a carboxylic acid functional group. This compound is primarily used in scientific research and various industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Ethoxy-11-methyl-12-oxododecanoic acid typically involves multiple steps, starting with the appropriate precursors. One common synthetic route is the esterification of 12-oxododecanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction conditions include heating the mixture to reflux for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous reactors. These reactors allow for efficient mixing and heat transfer, ensuring consistent product quality. Additionally, purification steps such as distillation and crystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 12-Ethoxy-11-methyl-12-oxododecanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in anhydrous ether.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or aldehydes.
Substitution: Generation of esters or ethers.
Scientific Research Applications
12-Ethoxy-11-methyl-12-oxododecanoic acid is utilized in various scientific research fields, including chemistry, biology, medicine, and industry. Its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism by which 12-Ethoxy-11-methyl-12-oxododecanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
12-Ethoxy-11-methyl-12-oxododecanoic acid is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
12-Hydroxy-11-methyl-12-oxododecanoic acid: Similar structure but with a hydroxyl group instead of an ethoxy group.
11-Methyl-12-oxododecanoic acid: Lacks the ethoxy group, resulting in different chemical properties.
12-Ethoxy-dodecanoic acid: Similar to the target compound but without the methyl group at the 11th position.
These compounds may exhibit different reactivity, solubility, and biological activity, making this compound unique in its applications.
Properties
IUPAC Name |
12-ethoxy-11-methyl-12-oxododecanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O4/c1-3-19-15(18)13(2)11-9-7-5-4-6-8-10-12-14(16)17/h13H,3-12H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOODJHDNAARCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CCCCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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